molecular formula C14H26N2O2S B12225708 3,4-Dipiperidylthiolane-1,1-dione

3,4-Dipiperidylthiolane-1,1-dione

Cat. No.: B12225708
M. Wt: 286.44 g/mol
InChI Key: WAHBBOGSKMBXSI-UHFFFAOYSA-N
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Description

3,4-Dipiperidylthiolane-1,1-dione is an organic compound characterized by its unique structure, which includes two piperidine rings attached to a thiolane-1,1-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dipiperidylthiolane-1,1-dione typically involves the reaction of piperidine with thiolane-1,1-dione under controlled conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction between piperidine and thiolane-1,1-dione. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are often necessary to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dipiperidylthiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiolane-1,1-dione core to a thiolane ring.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine rings or the thiolane core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolane derivatives.

    Substitution: Various substituted piperidine or thiolane derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dipiperidylthiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 3,4-Dipiperidylthiolane-1,1-dione is unique due to its dual piperidine rings and thiolane-1,1-dione core, which confer distinct chemical properties and reactivity. This structural uniqueness allows for specific interactions and applications that may not be achievable with other similar compounds.

Properties

Molecular Formula

C14H26N2O2S

Molecular Weight

286.44 g/mol

IUPAC Name

3,4-di(piperidin-1-yl)thiolane 1,1-dioxide

InChI

InChI=1S/C14H26N2O2S/c17-19(18)11-13(15-7-3-1-4-8-15)14(12-19)16-9-5-2-6-10-16/h13-14H,1-12H2

InChI Key

WAHBBOGSKMBXSI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CS(=O)(=O)CC2N3CCCCC3

Origin of Product

United States

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